molecular formula C17H18N2O B2672312 N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)but-2-ynamide CAS No. 2411230-55-0

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)but-2-ynamide

Cat. No. B2672312
CAS RN: 2411230-55-0
M. Wt: 266.344
InChI Key: JASROWFEGHUWKN-UHFFFAOYSA-N
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Description

“N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)but-2-ynamide” is a complex organic compound. It is related to the family of carbazole compounds . Carbazoles are a class of organic compounds that consist of a tricyclic structure, containing two benzene rings fused onto a pyrrole (a five-membered ring with one nitrogen atom). The specific compound you’re asking about has additional functional groups attached to this basic carbazole structure .


Molecular Structure Analysis

The molecular structure of “N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)but-2-ynamide” is complex due to the presence of multiple rings and functional groups. The carbazole core consists of a pyrrole ring fused with two benzene rings. The “6-Methyl” indicates a methyl group (-CH3) attached to the 6th carbon in the carbazole ring system. The “2,3,4,9-tetrahydro” suggests that the compound has four additional hydrogen atoms compared to carbazole, indicating the presence of saturation in the ring system .

Future Directions

The future research directions for “N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)but-2-ynamide” and related compounds could involve exploring their potential biological activities. Carbazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic effects . Therefore, “N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)but-2-ynamide” could potentially be investigated for similar activities.

properties

IUPAC Name

N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-4-17(20)18-12-6-8-16-14(10-12)13-9-11(2)5-7-15(13)19-16/h5,7,9,12,19H,6,8,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASROWFEGHUWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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